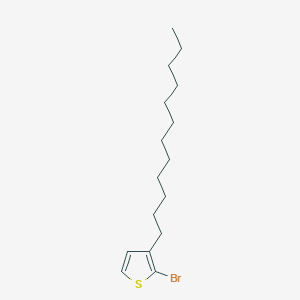

2-Bromo-3-dodecylthiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-dodecylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27BrS/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-18-16(15)17/h13-14H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMILVTHOOISGRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=C(SC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439776 | |

| Record name | 2-BROMO-3-DODECYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139100-06-4 | |

| Record name | 2-BROMO-3-DODECYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-Dodecylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Importance of 2-Bromo-3-dodecylthiophene

An In-Depth Technical Guide to the Synthesis and Properties of 2-Bromo-3-dodecylthiophene

In the landscape of materials science and organic electronics, the pursuit of processable and efficient semiconducting materials is paramount. Among the class of conjugated polymers, poly(3-alkylthiophenes) (P3ATs) have distinguished themselves due to their excellent charge transport properties and environmental stability. The performance of these polymers, however, is critically dependent on their regioregularity—the precise, repeating head-to-tail arrangement of the monomer units. This is where the strategic importance of 2-Bromo-3-dodecylthiophene comes into focus.

This molecule is not merely a chemical intermediate; it is a critical building block, an enabling monomer for the synthesis of highly regioregular poly(3-dodecylthiophene) (P3DDT). The bromine atom at the 2-position serves as a reactive handle for controlled polymerization, while the dodecyl chain at the 3-position imparts the necessary solubility for solution-based processing, a cornerstone for fabricating devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1]

This guide provides a comprehensive overview of the synthesis and properties of 2-Bromo-3-dodecylthiophene. It is designed for researchers and drug development professionals who require not just a protocol, but a deep, mechanistic understanding of the processes involved. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in authoritative scientific principles.

I. Synthesis of 2-Bromo-3-dodecylthiophene: A Multi-Step Approach

The synthesis of 2-Bromo-3-dodecylthiophene is most effectively achieved through a sequential process that ensures high purity and regioselectivity. The overarching strategy involves first synthesizing the 3-dodecylthiophene precursor, followed by a regioselective bromination at the C2 position.

Caption: Overall synthetic workflow for 2-Bromo-3-dodecylthiophene.

A. Synthesis of the Precursor: 3-Dodecylthiophene

The initial challenge is to introduce the dodecyl chain at the 3-position of the thiophene ring. Direct Friedel-Crafts alkylation is often plagued by polysubstitution and rearrangement, leading to a mixture of products. A more controlled and reliable method is the lithiation of 3-bromothiophene followed by quenching with a dodecyl electrophile.

1. Preparation of 3-Bromothiophene: 3-Bromothiophene is a key intermediate. It can be prepared from the debromination of 2,3,5-tribromothiophene.[2] The tribrominated precursor is synthesized by the direct bromination of thiophene.[2]

2. Grignard Formation and Alkylation (Expert Insight): While direct formation of a Grignard reagent from 3-bromothiophene can be challenging, metal-halogen exchange using n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) is highly efficient.[3][4] This forms 3-lithiothiophene in situ. The subsequent reaction with 1-bromododecane introduces the C12 alkyl chain. The choice of n-BuLi is critical; its strong basicity and nucleophilicity ensure rapid and clean metal-halogen exchange over other potential side reactions.

B. Regioselective Bromination

With 3-dodecylthiophene in hand, the final step is the introduction of a bromine atom. The objective is to achieve high regioselectivity for the 2-position, which is the most electronically activated site for electrophilic substitution on a 3-substituted thiophene.

The Choice of Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[5] Unlike elemental bromine (Br₂), which can be overly reactive and lead to over-bromination or side-chain bromination, NBS provides a controlled source of electrophilic bromine.[6] Using NBS in a solvent system like chloroform and acetic acid at a reduced temperature (e.g., 0 °C) enhances the regioselectivity for the desired C2 position.[5][7]

II. Detailed Experimental Protocols

The following protocols are presented as self-validating systems, with rationales provided for key steps.

Protocol 1: Synthesis of 3-Dodecylthiophene

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add 3-bromothiophene to the cooled THF. Then, add n-butyllithium (2.5 M in hexanes) dropwise via syringe over 30 minutes. Stir the resulting mixture at -78 °C for 1 hour.

-

Causality: This low temperature is crucial to prevent side reactions and ensure the stability of the 3-lithiothiophene intermediate.

-

-

Alkylation: Add 1-bromododecane dropwise to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or hexane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or silica gel column chromatography to yield 3-dodecylthiophene as a colorless oil.

Protocol 2: Synthesis of 2-Bromo-3-dodecylthiophene

-

Reaction Setup: In a flask protected from light, dissolve 3-dodecylthiophene in a mixture of chloroform and glacial acetic acid.[7] Cool the solution to 0 °C in an ice bath.

-

Causality: Acetic acid acts as a co-solvent and can help to activate the NBS. The reaction is performed in the dark as NBS can be light-sensitive.

-

-

Bromination: Add N-bromosuccinimide (NBS) portion-wise over 20-30 minutes, maintaining the temperature at 0 °C.[5] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid. Extract the product with dichloromethane or diethyl ether.

-

Purification: Wash the combined organic layers sequentially with water and brine. Dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The resulting crude oil is purified by flash column chromatography on silica gel, typically using heptane or cyclohexane as the eluent, to afford 2-Bromo-3-dodecylthiophene as a clear, colorless to pale yellow liquid.[5][7]

-

Trustworthiness: The use of a non-polar eluent is effective because the desired product is significantly less polar than any succinimide byproducts from the NBS.

-

III. Physicochemical and Spectroscopic Properties

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

A. Physical Properties

The key physical properties of 2-Bromo-3-dodecylthiophene are summarized below.

| Property | Value | Source |

| CAS Number | 139100-06-4 | [8][9] |

| Molecular Formula | C₁₆H₂₇BrS | [8] |

| Molecular Weight | 331.35 g/mol | [8] |

| Appearance | Colorless to pale yellow liquid | [8][9] |

| Density | 1.105 g/mL at 25 °C | [8] |

| Refractive Index (n20/D) | 1.509 | [8] |

| Storage Temperature | 2-8°C, under inert gas | [8][9] |

B. Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation.

Caption: Structure of 2-Bromo-3-dodecylthiophene with key features.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for confirming the regiochemistry of the bromination. The two protons on the thiophene ring (at the C4 and C5 positions) will appear as distinct doublets in the aromatic region (typically δ 6.8-7.2 ppm) with a characteristic coupling constant (J ≈ 5.5-6.0 Hz). The dodecyl chain will show a triplet for the α-CH₂ group (adjacent to the thiophene ring) around δ 2.6-2.8 ppm, a broad multiplet for the bulk of the methylene groups (-(CH₂)₁₀-) around δ 1.2-1.6 ppm, and a terminal methyl (CH₃) triplet around δ 0.8-0.9 ppm.

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the four carbons of the thiophene ring, with the carbon bearing the bromine (C2) being significantly shifted. The twelve carbons of the dodecyl chain will also be resolved.

-

Mass Spectrometry (MS): Mass spectrometry will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is definitive for a molecule containing one bromine atom.

IV. Applications in Polymer Synthesis

The primary application of 2-Bromo-3-dodecylthiophene is as a monomer for the synthesis of regioregular poly(3-dodecylthiophene) (P3DDT).

Grignard Metathesis (GRIM) Polymerization

The GRIM method is a highly effective technique for producing regioregular P3ATs.[10] The process involves the transformation of the 2-bromo-3-dodecylthiophene monomer into an organomagnesium species, which then undergoes nickel-catalyzed cross-coupling polymerization.

Caption: Simplified schematic of GRIM polymerization using the monomer.

This controlled polymerization mechanism is what allows for the synthesis of polymers with high head-to-tail coupling (>95%), a property that is essential for achieving high charge carrier mobility in electronic devices. The dodecyl side chains prevent aggregation and ensure the polymer is soluble in common organic solvents like chloroform, toluene, or chlorobenzene, facilitating the creation of thin films by spin-coating or printing techniques.

V. Conclusion

2-Bromo-3-dodecylthiophene is a cornerstone monomer in the field of organic electronics. Its synthesis, while requiring careful control of reaction conditions, is achievable through well-established organometallic and electrophilic substitution reactions. Understanding the rationale behind the choice of reagents and conditions, as detailed in this guide, is critical for obtaining a high-purity product. The precise placement of the bromo and dodecyl substituents provides the ideal combination of reactivity for controlled polymerization and solubility for advanced material processing. As the demand for flexible, low-cost electronics grows, the mastery of synthesizing such key building blocks will continue to be a vital skill for researchers and scientists in the field.

References

-

MDPI. (2021). Synthesis of a Poly(3-dodecylthiophene) Bearing Aniline Groups for the Covalent Functionalization of Carbon Nanotubes. Available at: [Link]

-

ResearchGate. Autopolymerization of 2-bromo-3-methoxythiophene, analysis of reaction products and estimation of polymer structure. Available at: [Link]

-

Organic Syntheses. 3-bromothiophene. Available at: [Link]

-

ResearchGate. SUPPORTING INFORMATION - Macrocyclic Regioregular Poly(3-hexylthiophene): From Controlled Synthesis to Nanotubular Assemblies. Available at: [Link]

-

Xiamen AmoyChem Co., Ltd. The Versatility of 2-Bromo-3-hexylthiophene in Material Science Innovations. Available at: [Link]

-

Open Research Newcastle. Preparation of regioregular poly(3-hexylthiophene)and its precursor monomer, 2,5-dibromo-3-hexylthiophene, using low pressure flow synthesis techniques. Available at: [Link]

-

PubChem. 2-Bromo-3-nitrothiophene. Available at: [Link]

- Google Patents. CN108929306B - Preparation method of 3-bromothiophene.

-

ACS Publications. Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Available at: [Link]

-

MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available at: [Link]

-

American Chemical Society. Grignard synthesis of π-conjugated poly(3-alkylthiophenes): controlling molecular weights and the nature of terminal units. Available at: [Link]

-

ResearchGate. (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available at: [Link]

-

ResearchGate. Can the 3-thiophenyl magnesium bromide be synthesized by simple grignard method?. Available at: [Link]

-

PubMed Central. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-溴-3-十二烷基噻吩 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-Bromo-3-dodecylthiophene | 139100-06-4 | TCI EUROPE N.V. [tcichemicals.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 2-Bromo-3-dodecylthiophene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in the Application of 2-Bromo-3-dodecylthiophene

2-Bromo-3-dodecylthiophene is a key building block in the synthesis of advanced organic materials, particularly conjugated polymers like poly(3-alkylthiophenes) (P3ATs) which are integral to the development of organic electronics.[1] Its molecular structure, featuring a polar bromothiophene head and a long, nonpolar dodecyl tail, imparts it with unique solubility characteristics that are pivotal for its utility. The processability of this monomer, and consequently the performance of the resulting polymers and devices, is fundamentally linked to its behavior in organic solvents. This guide provides a comprehensive overview of the solubility of 2-Bromo-3-dodecylthiophene, delving into the theoretical principles that govern its solubility, qualitative and semi-quantitative solubility data, and a detailed experimental protocol for determining its solubility in your own laboratory setting.

Physicochemical Properties of 2-Bromo-3-dodecylthiophene

A foundational understanding of the physical properties of 2-Bromo-3-dodecylthiophene is essential for any discussion of its solubility.

| Property | Value |

| Molecular Formula | C₁₆H₂₇BrS |

| Molecular Weight | 331.35 g/mol |

| Appearance | Colorless to yellow liquid |

| Density | 1.105 g/mL at 25 °C |

Theoretical Framework for Solubility

The solubility of 2-Bromo-3-dodecylthiophene in organic solvents is primarily governed by the principle of "like dissolves like." This principle is best understood through the lens of intermolecular forces and, more quantitatively, through concepts like Hansen Solubility Parameters (HSP).

The structure of 2-Bromo-3-dodecylthiophene can be considered amphiphilic to a degree, with the bromothiophene ring providing some polarity and the long dodecyl chain being distinctly nonpolar. However, the large size of the C12 alkyl chain significantly dominates the overall character of the molecule, making it predominantly nonpolar.

Hansen Solubility Parameters (HSP) offer a more nuanced understanding by breaking down the total cohesive energy of a substance into three components:

-

δd (Dispersion): Arising from London dispersion forces.

-

δp (Polar): Stemming from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.

Therefore, solvents with high dispersion forces and low to moderate polarity are predicted to be excellent solvents for 2-Bromo-3-dodecylthiophene.

Caption: Predicted solubility based on Hansen Solubility Parameters.

Qualitative and Semi-Quantitative Solubility Data

While precise quantitative solubility data for 2-Bromo-3-dodecylthiophene is not extensively published, based on the behavior of analogous long-chain 3-alkylthiophenes, a high degree of solubility in common nonpolar and weakly polar organic solvents can be confidently predicted.[1] For practical purposes in a research setting, 2-Bromo-3-dodecylthiophene is often considered miscible with many of these solvents, meaning it will form a homogeneous solution in all proportions.

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Hexane | 0.1 | High / Miscible | Excellent match for the nonpolar dodecyl chain. |

| Toluene | 2.4 | High / Miscible | Aromatic nature interacts well with the thiophene ring, and it's a good solvent for long alkyl chains. |

| Tetrahydrofuran (THF) | 4.0 | High / Miscible | Moderate polarity can accommodate both parts of the molecule. Commonly used in reactions involving this monomer.[2] |

| Chloroform (CHCl₃) | 4.1 | High / Miscible | A good solvent for many organic compounds, including those with some polarity. |

| Dichloromethane (DCM) | 3.1 | High / Miscible | Similar to chloroform, widely used for dissolving organic molecules. |

| Acetone | 5.1 | Moderate to Low | Higher polarity may lead to reduced solubility compared to the solvents above. |

| Ethanol | 4.3 | Low | The hydrogen bonding network of ethanol makes it a poor solvent for the predominantly nonpolar solute. |

| Water | 10.2 | Very Low / Immiscible | Highly polar and dominated by hydrogen bonding, making it an unsuitable solvent. |

Experimental Protocol for Determining Solubility/Miscibility

For applications requiring precise knowledge of solubility, direct experimental determination is necessary. As 2-Bromo-3-dodecylthiophene is a liquid at room temperature, the primary determination is of its miscibility with the chosen solvent.

Objective: To determine the miscibility of 2-Bromo-3-dodecylthiophene in a given organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

2-Bromo-3-dodecylthiophene (ensure purity)

-

Solvent of interest (e.g., THF, Toluene, Hexane), analytical grade

-

Calibrated pipettes or micropipettes

-

Small, clear glass vials with caps (e.g., 4 mL)

-

Vortex mixer

-

Temperature-controlled environment (e.g., water bath or incubator)

Procedure:

-

Preparation: Ensure all glassware is clean and dry. Work in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.

-

Initial Miscibility Test (1:1 ratio): a. Into a glass vial, accurately pipette 1.0 mL of the organic solvent. b. Add 1.0 mL of 2-Bromo-3-dodecylthiophene to the same vial. c. Cap the vial securely and vortex the mixture for 30-60 seconds to ensure thorough mixing. d. Place the vial in a temperature-controlled environment (e.g., 25 °C) and allow it to equilibrate for at least 15 minutes. e. Visually inspect the vial against a well-lit background.

- Miscible: The solution is a single, clear, homogeneous phase with no visible separation or cloudiness.

- Immiscible or Partially Miscible: Two distinct liquid layers are visible, or the solution is cloudy/emulsified.

-

Determining Miscibility Limits (if not fully miscible): a. If the liquids are not miscible at a 1:1 ratio, the solubility limit can be determined by titrating one liquid into the other until a persistent second phase appears. b. For example, start with a known volume of the solvent and incrementally add small, known volumes of 2-Bromo-3-dodecylthiophene, vortexing and equilibrating after each addition. The point at which the solution becomes cloudy or separates into two phases is the saturation point.

-

Data Recording: Record the solvent used, the temperature of the experiment, and the observation (miscible, immiscible, or the determined solubility limit in terms of volume/volume or mass/volume percentage).

Caption: Step-by-step workflow for determining the miscibility of 2-Bromo-3-dodecylthiophene.

Conclusion and Practical Implications

The solubility of 2-Bromo-3-dodecylthiophene is a critical parameter for its successful application in research and development. Its long dodecyl chain renders it highly soluble to miscible in a range of common nonpolar and moderately polar organic solvents, including hexane, toluene, THF, and chloroform. This high solubility is advantageous for its use in solution-phase reactions, such as polymerizations, and for the solution-processing of resulting materials for applications in organic electronics. For applications where precise solubility limits are required, the straightforward experimental protocol provided in this guide can be employed. A thorough understanding and characterization of the solubility of this important monomer will continue to facilitate innovation in materials science and drug development.

References

-

Atomistic Investigation of the Solubility of 3-Alkylthiophene Polymers in Tetrahydrofuran Solvent. Macromolecules 2013, 46, 19, 7694–7701. [Link]

-

Hansen solubility parameter. Wikipedia. [Link]

-

Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains. Polymers (Basel) 2021, 13(19), 3429. [Link]

-

Effect of alkyl side-chain length and solvent on the luminescent characteristics of poly(3- n-alkylthiophene). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Regioselective Synthesis of 2-Bromo-3-dodecylthiophene

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the regioselective bromination of 3-dodecylthiophene to yield the 2-bromo derivative, a critical building block in the field of organic electronics and materials science. We will delve into the mechanistic underpinnings of this reaction, provide a field-proven experimental protocol, and detail the necessary characterization to validate the synthesis.

Introduction: The Significance of 2-Bromo-3-dodecylthiophene

2-Bromo-3-dodecylthiophene serves as a pivotal monomer for the synthesis of regioregular poly(3-alkylthiophenes) (P3ATs), a class of conductive polymers with significant applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The precise placement of the bromine atom at the 2-position is paramount for achieving the desired head-to-tail coupling during polymerization, which in turn governs the polymer's electronic and optical properties. This guide focuses on a robust and selective method to achieve this specific molecular architecture.

Mechanistic Insights: The Basis for Regioselectivity

The selective bromination of 3-dodecylthiophene is a classic example of an electrophilic aromatic substitution (EAS) reaction. The thiophene ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles.[1] The regioselectivity of this reaction, which overwhelmingly favors substitution at the 2-position (alpha to the sulfur atom) over the 4-position, is a direct consequence of the stability of the carbocation intermediate, often referred to as the sigma complex or arenium ion.

Attack of the electrophile (Br⁺) at the 2-position allows for the positive charge to be delocalized over three resonance structures, including one where the charge is stabilized by the sulfur atom's lone pair of electrons. In contrast, attack at the 4-position results in only two resonance structures, neither of which directly involves the stabilizing effect of the heteroatom. The dodecyl group at the 3-position, being an electron-donating alkyl group, further activates the ring towards electrophilic attack and reinforces the inherent preference for substitution at the adjacent 2-position through inductive effects.[2]

Sources

discovery and history of 2-Bromo-3-dodecylthiophene

An In-Depth Technical Guide to 2-Bromo-3-dodecylthiophene: From Discovery to its Pivotal Role in Organic Electronics

Abstract

2-Bromo-3-dodecylthiophene stands as a cornerstone monomer in the field of organic electronics. Its discovery and utilization were pivotal in overcoming the processability challenges of early conducting polymers, leading to the development of high-performance, solution-processable poly(3-alkylthiophenes) (P3ATs). This guide provides a comprehensive overview of the historical context, synthesis, and critical role of 2-Bromo-3-dodecylthiophene in the advent of regioregular conjugated polymers. We will delve into the synthetic methodologies for the monomer itself and explore its subsequent polymerization into poly(3-dodecylthiophene) (P3DDT) via seminal methods such as those developed by McCullough, Rieke, and the Grignard Metathesis (GRIM) polymerization. The narrative emphasizes the causality behind experimental choices and the profound impact of regiochemistry on the electronic and optical properties of the resulting polymers, which are now integral to technologies like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.

The Genesis of Soluble Conducting Polymers: The Need for 3-Alkylthiophenes

The journey of conducting polymers, a discovery awarded the 2000 Nobel Prize in Chemistry, began with materials like polyacetylene and unsubstituted polythiophene.[1] While demonstrating remarkable electronic conductivity upon doping, these parent polymers were intractable, insoluble, and infusible solids. This lack of processability severely limited their practical application. The breakthrough came with the introduction of flexible alkyl side chains onto the thiophene ring.

The incorporation of a long alkyl chain, such as dodecyl, at the 3-position of the thiophene monomer disrupts the strong interchain interactions, rendering the resulting poly(3-dodecylthiophene) soluble in common organic solvents. This newfound solubility was transformative, enabling the fabrication of thin films from solution—a prerequisite for large-area electronic devices.

However, the polymerization of asymmetric 3-alkylthiophene monomers introduced a new challenge: regiochemistry. The coupling of two monomers could occur in three different ways: head-to-tail (2-5'), head-to-head (2-2'), and tail-to-tail (5-5').[2] Early synthetic methods produced "regiorandom" polymers containing a mixture of these linkages. The presence of head-to-head couplings forces a steric twist in the polymer backbone, breaking the π-conjugation.[2] This disruption of planarity leads to a larger bandgap and significantly diminished conductivity and other desirable electronic properties.[2]

The scientific imperative was clear: to unlock the full potential of poly(3-alkylthiophenes), a method was needed to synthesize them with near-perfect head-to-tail regioregularity. This quest is where the story of 2-Bromo-3-dodecylthiophene truly begins, as it emerged as the key precursor for achieving this structural precision.

Synthesis of the Monomer: 2-Bromo-3-dodecylthiophene

The creation of high-purity 2-Bromo-3-dodecylthiophene is a critical first step for producing high-quality, regioregular polymers. The most common and direct synthetic route involves the selective bromination of 3-dodecylthiophene.

Causality in Experimental Design

The choice of brominating agent is crucial for achieving the desired regioselectivity. The 2- and 5-positions (α-positions) of the thiophene ring are significantly more reactive towards electrophilic substitution than the 3- and 4-positions (β-positions). When starting with 3-dodecylthiophene, the 2-position is sterically less hindered and electronically activated by the alkyl group, making it the preferred site for the first bromination. N-Bromosuccinimide (NBS) is the electrophilic bromine source of choice for this transformation. It is milder and more selective than elemental bromine (Br₂), minimizing side reactions and the formation of di-brominated products, particularly the 2,5-dibromo derivative, which is a key monomer for other polymerization methods.[3] The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at controlled temperatures to ensure high selectivity.[3]

Experimental Protocol: Synthesis via Selective Bromination

The following protocol outlines a standard laboratory procedure for the synthesis of 2-Bromo-3-dodecylthiophene from 3-dodecylthiophene.

Step 1: Reaction Setup

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-dodecylthiophene (1 equivalent) in anhydrous DMF.

-

Cool the flask to 0 °C using an ice bath and purge the system with nitrogen.

Step 2: Bromination

-

Dissolve N-Bromosuccinimide (NBS) (1 equivalent) in anhydrous DMF.

-

Add the NBS solution dropwise to the stirred solution of 3-dodecylthiophene over a period of 1-2 hours, maintaining the temperature at 0 °C. The slow addition is critical to control the exothermicity of the reaction and prevent over-bromination.

Step 3: Reaction Monitoring and Work-up

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent such as diethyl ether or hexane (3x).

-

Combine the organic layers, wash with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

Step 4: Purification

-

Purify the crude product by flash column chromatography on silica gel, typically using hexane as the eluent, to yield 2-Bromo-3-dodecylthiophene as a colorless to yellow oil.[4]

Caption: Key methods for regioregular P3DDT synthesis.

Physicochemical Properties

The monomer 2-Bromo-3-dodecylthiophene is a liquid at room temperature with well-defined physical properties that are crucial for its handling, purification, and reaction control.

| Property | Value | Reference |

| CAS Number | 139100-06-4 | |

| Molecular Formula | C₁₆H₂₇BrS | |

| Molecular Weight | 331.35 g/mol | |

| Appearance | Colorless to Red to Green clear liquid | [5] |

| Physical State | Liquid | |

| Boiling Point | 165 °C / 0.2 mmHg | [5] |

| Density | 1.105 g/mL at 25 °C | |

| Refractive Index | n20/D 1.509 - 1.51 | [5] |

Applications in Organic Electronics

The primary and most significant application of 2-Bromo-3-dodecylthiophene is its role as a precursor for the synthesis of regioregular poly(3-dodecylthiophene) (P3DDT) and other related P3ATs. The near-perfect head-to-tail structure of these polymers allows them to self-assemble into highly ordered, semi-crystalline lamellar structures in the solid state. This ordered packing facilitates efficient π-π stacking between polymer chains, creating pathways for charge carriers to move. This high charge carrier mobility is the key property that makes these materials excellent semiconductors for a range of electronic devices. [2]

-

Organic Field-Effect Transistors (OFETs): P3ATs are widely used as the active semiconductor layer in OFETs, the fundamental building blocks of flexible circuits and displays. [6]* Organic Photovoltaics (OPVs): In bulk heterojunction solar cells, P3ATs act as the electron donor material, absorbing sunlight and generating excitons. Their processability is key to creating the large-area films required for solar panels. [7]* Organic Light-Emitting Diodes (OLEDs): While less common as the primary emitter, P3ATs can be used in hole-transport layers in OLEDs, contributing to efficient device operation. [7]* Sensors and Bioelectronics: The electronic properties of polythiophenes are sensitive to their environment, making them attractive for chemical sensors and for interfacing with biological systems. [1][7]

Conclusion

The history of 2-Bromo-3-dodecylthiophene is inextricably linked with the advancement of conducting polymers from laboratory curiosities to high-performance materials for modern electronics. Its development was driven by the need to solve the critical challenges of processability and structural control. As the key monomer in the first synthesis of regioregular poly(3-alkylthiophenes), it enabled scientists to demonstrate unequivocally the profound link between polymer chain architecture and solid-state electronic properties. The synthetic pathways it enabled, and the improved methods that followed, have established poly(3-alkylthiophenes) as one of the most important and widely studied classes of conjugated polymers, paving the way for the ongoing innovation in flexible, printed, and large-area electronics.

References

-

McCullough Group. Regioregular Poly(3-alkylthiophene). Carnegie Mellon University.

-

Lowe, R. D., & McCullough, R. D. (1998). The Chemistry of Conducting Polythiophenes. Advanced Materials, 10(2), 93-113.

-

Gendron, D., et al. (2021). Synthesis of a Poly(3-dodecylthiophene) Bearing Aniline Groups for the Covalent Functionalization of Carbon Nanotubes. Molecules, 26(22), 6863.

-

Wikipedia. Polythiophene.

-

Kim, B., et al. (2021). Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. ACS Applied Materials & Interfaces, 13(27), 32067-32076.

-

Chen, T. A., Wu, X., & Rieke, R. D. (1995). Regiocontrolled Synthesis of Poly(3-alkylthiophenes) Mediated by Rieke Zinc: Their Characterization and Solid-State Properties. Journal of the American Chemical Society, 117(1), 233-244.

-

Ullah, M., et al. (2019). Concise synthesis of 3-alkylthieno[3,2-b]thiophenes; building blocks for organic electronic and optoelectronic materials. RSC Advances, 9(64), 37269-37275.

-

Google Patents. (2018). Preparation method of 3-bromothiophene. CN108929306B.

-

Sigma-Aldrich. 2-Bromo-3-dodecylthiophene 95.

-

Open Research Newcastle. (2025). Preparation of regioregular poly(3-hexylthiophene)and its precursor monomer, 2,5-dibromo-3-hexylthiophene, using low pressure flow synthesis techniques.

-

Wu, X., Chen, T. A., & Rieke, R. D. (1995). Synthesis of Regioregular Head-to-Tail Poly[3-(alkylthio)thiophenes]. A Highly Electroconductive Polymer. Macromolecules, 28(6), 2101-2102.

-

Tokyo Chemical Industry Co., Ltd. 2-Bromo-3-dodecylthiophene.

-

Organic Syntheses. 3-bromothiophene.

-

Bagherzadeh, M., & Zare, K. (2015). Exploring the mechanism of Grignard metathesis polymerization of 3-alkylthiophenes. Dalton Transactions, 44(39), 17139-17150.

-

Kubota, C., et al. (2022). Studies on the Properties of Poly(3-alkylthiophene) Copolymerized by a Small Amount of Thiophene Derivative Bearing a Cyclic Siloxane Moiety at the Side Chain. Bulletin of the Chemical Society of Japan, 95(5), 834-841.

-

McCullough, R. D., & Loewe, R. S. Grignard Metathesis (GRIM) Method for the Synthesis of Regioregular Poly(3-alkylthiophenes). Carnegie Mellon University.

-

Iandolo, D., et al. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. ACS Applied Materials & Interfaces, 12(6), 7545-7554.

-

Ekinci, D., et al. (2016). Poly(3-alkylthiophene) with tuneable regioregularity: synthesis and self-assembling properties. Polymer Chemistry, 7(1), 110-119.

-

Sheina, E. E., Liu, J., Iovu, M. C., Laird, D. W., & McCullough, R. D. (2004). Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes). Macromolecules, 37(10), 3526-3528.

-

Iovu, M. C., Sheina, E. E., Loewe, R. S., & McCullough, R. D. (2008). Advances in molecular design and synthesis of regioregular polythiophenes. Accounts of Chemical Research, 41(8), 1025-1035.

-

Google Patents. (2010). Process for preparation of regioregular poly(3-substituted-thiophene). EP2035483A4.

-

ResearchGate. (2004). Grignard metathesis (GRIM) method for the synthesis of regioregular poly(3-alkylthiophene)s with well-defined molecular weights.

-

Rieke Metals. A New Line Of Conjugated Polythiophenes.

Sources

- 1. Polythiophene - Wikipedia [en.wikipedia.org]

- 2. The McCullough Group - Research [chem.cmu.edu]

- 3. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]

- 4. mdpi.com [mdpi.com]

- 5. 2-Bromo-3-dodecylthiophene | 139100-06-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 7. A New Line Of Conjugated Polythiophenes | Rieke Metals [riekemetals.com]

Methodological & Application

Application Notes & Protocols: Leveraging 2-Bromo-3-dodecylthiophene for High-Performance Organic Field-Effect Transistors

Introduction: The Strategic Role of 2-Bromo-3-dodecylthiophene in Organic Electronics

Organic Field-Effect Transistors (OFETs) are foundational components in the advancement of flexible, low-cost, and large-area electronics.[1][2] At the heart of these devices lies the organic semiconductor, a material whose molecular structure dictates the ultimate electronic performance. Poly(3-alkylthiophene)s (P3ATs) have emerged as a benchmark class of p-type semiconducting polymers, valued for their excellent solution processability, environmental stability, and robust charge transport properties.[3]

2-Bromo-3-dodecylthiophene is a critical monomer for the synthesis of poly(3-dodecylthiophene) (P3DDT), a prominent member of the P3AT family. The dodecyl (C12) side chain is not merely a solubilizing group; it is a crucial architectural element that governs the polymer's self-assembly, thin-film morphology, and intermolecular packing.[3][4] These characteristics are directly linked to the efficiency of charge carrier transport within the OFET channel. A well-ordered, crystalline thin film facilitates efficient π-π stacking between polymer backbones, creating pathways for charge carriers to move, which is essential for achieving high mobility.[5][6]

This guide provides a comprehensive framework for researchers, from the synthesis of high-quality P3DDT starting from 2-Bromo-3-dodecylthiophene to the fabrication and characterization of efficient OFET devices. The protocols herein are designed to be self-validating, with explanations of the scientific principles behind each step to empower researchers to troubleshoot and optimize their experimental designs.

Synthesis of Regioregular Poly(3-dodecylthiophene) (P3DDT)

The electronic properties of P3ATs are profoundly influenced by their regioregularity—the consistency of the head-to-tail linkages between monomer units. A high degree of regioregularity promotes the planarization of the polymer backbone, which is essential for crystalline packing and efficient charge transport.[6] Grignard Metathesis (GRIM) polymerization is a reliable and widely adopted method for synthesizing highly regioregular P3ATs.

GRIM Polymerization Mechanism

The GRIM method involves the transformation of the 2-bromo-3-alkylthiophene monomer into an organomagnesium species (a Grignard reagent). This is followed by a nickel-catalyzed cross-coupling reaction that proceeds in a chain-growth manner, yielding a polymer with high regioregularity.

Caption: Workflow for Bottom-Gate, Top-Contact OFET fabrication.

Detailed Fabrication Protocol

Materials & Equipment:

-

Highly doped silicon wafers with a 300 nm thermally grown SiO₂ layer (serves as gate and gate dielectric).

-

Octadecyltrichlorosilane (OTS) for surface treatment.

-

Purified P3DDT.

-

High-purity chloroform or 1,2,4-trichlorobenzene.

-

Spin coater, thermal evaporator, probe station, semiconductor parameter analyzer.

Procedure:

-

Substrate Cleaning: A pristine dielectric surface is paramount for achieving a high-quality semiconductor-dielectric interface.

-

Ultrasonically clean the Si/SiO₂ substrates sequentially in acetone and isopropyl alcohol (IPA) for 10 minutes each.

-

Perform Piranha etching (H₂SO₄:H₂O₂ = 4:1) at 80°C for 30 minutes to remove organic residues. (Caution: Piranha solution is extremely corrosive).

-

Rinse thoroughly with deionized water and dry with a nitrogen gun.

-

Treat with UV/Ozone for 15 minutes to create a hydrophilic surface. 2. Dielectric Surface Modification: Modify the SiO₂ surface from hydrophilic to hydrophobic to promote better ordering of the P3DDT film.

-

Immerse the cleaned substrates in a 0.01 M solution of OTS in anhydrous toluene for 16 hours in a nitrogen atmosphere. This forms a self-assembled monolayer (SAM). * Rinse with fresh toluene and IPA to remove excess OTS and dry.

-

-

Semiconductor Deposition:

-

Prepare a solution of P3DDT (e.g., 5-10 mg/mL) in chloroform or another suitable solvent. [7]Heating the solution (e.g., to 55°C) can aid dissolution. [7] * Spin-coat the P3DDT solution onto the OTS-treated substrate. A typical condition is 1500-2000 rpm for 60 seconds to achieve a film thickness of 40-60 nm. [5]4. Thermal Annealing: Anneal the film on a hotplate at 110-120°C for 30-60 minutes in a nitrogen glovebox. This step enhances the crystallinity and molecular ordering of the P3DDT film, which is crucial for improving charge mobility. [5]5. Electrode Deposition:

-

Using a shadow mask, thermally evaporate 40-50 nm of gold (Au) to define the source and drain electrodes. The channel length (L) and width (W) are defined by the mask dimensions (e.g., L = 50 µm, W = 1.5 mm).

-

OFET Characterization and Performance Metrics

Device characterization is performed using a semiconductor parameter analyzer in an inert atmosphere (e.g., nitrogen) to prevent degradation from oxygen and moisture. The key performance metrics are extracted from the device's electrical characteristics. [3]

Measurement Protocol

-

Output Characteristics: Measure the drain current (I_D) as a function of the drain-source voltage (V_DS) at various constant gate-source voltages (V_GS). This reveals the linear and saturation operating regimes of the transistor.

-

Transfer Characteristics: Measure I_D as a function of V_GS at a constant, high V_DS (in the saturation regime, e.g., V_DS = -60 V). This curve is used to determine key performance parameters.

Parameter Extraction

The field-effect mobility (μ) in the saturation regime is calculated using the following equation: I_D = (W / 2L) * μ * C_i * (V_GS - V_th)² Where:

-

W and L are the channel width and length.

-

C_i is the capacitance per unit area of the gate dielectric (for 300 nm SiO₂, C_i ≈ 11.5 nF/cm²).

-

V_th is the threshold voltage, determined from the x-intercept of the linear fit of the (I_D)^0.5 vs. V_GS plot.

The On/Off Ratio is the ratio of the maximum drain current (I_on) to the minimum drain current (I_off) from the transfer curve.

Caption: Schematic of a BGTC OFET device structure.

Expected Performance and Data Summary

The performance of P3DDT-based OFETs is comparable to other long-chain P3ATs. While poly(3-hexylthiophene) (P3HT) is the most studied, the longer dodecyl chain in P3DDT influences solubility and film morphology. Generally, increasing the alkyl chain length can sometimes lead to a slight decrease in mobility due to increased spacing between conjugated backbones, but this is highly dependent on processing conditions.

Table 1: Representative Performance of P3AT-based OFETs

| Polymer | Mobility (μ) (cm²/Vs) | On/Off Ratio (I_on/I_off) | Threshold Voltage (V_th) (V) | References |

| Poly(3-hexylthiophene) (P3HT) | 0.1 - 0.2 | > 10⁴ | ~ 0 to 10 | [8] |

| Poly(3-dodecylthiophene) (P3DDT) | 0.002 - 0.05 | > 10³ | ~ 0 | [3] |

| Poly(3-decylthiophene) (P3DT) | Comparable to other linear P3ATs | > 10³ | Not explicitly stated | [3] |

Note: The performance values are highly dependent on the specific fabrication and measurement conditions, including regioregularity, molecular weight, solvent, annealing temperature, and device architecture.

Conclusion and Outlook

2-Bromo-3-dodecylthiophene serves as an essential building block for creating solution-processable, semiconducting polymers for organic electronics. By following meticulous synthesis and purification protocols, high-quality poly(3-dodecylthiophene) can be produced. The subsequent fabrication of OFETs, paying close attention to substrate preparation and film morphology control, allows for the creation of devices with reliable performance. The detailed protocols and scientific rationale provided in this guide equip researchers with the necessary tools to successfully integrate P3DDT into their work, paving the way for further innovations in organic electronics, from flexible displays and sensors to integrated circuits.

References

-

Poly(3-hexylthiophene)-Based Organic Thin-Film Transistors with Virgin Graphene Oxide as an Interfacial Layer. MDPI. [Link]

-

Developing molecular-level models for organic field-effect transistors. Oxford Academic. [Link]

-

Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. ACS Publications. [Link]

-

Synthesis of a Poly(3-dodecylthiophene) Bearing Aniline Groups for the Covalent Functionalization of Carbon Nanotubes. MDPI. [Link]

-

Output and transfer characteristics of OFETs based on (a and d)... | Download Scientific Diagram. ResearchGate. [Link]

-

Solvent dependent ordering of poly(3-dodecylthiophene) in thin films. Soft Matter (RSC Publishing). [Link]

-

APPLICATIONS OF POLY (3-HEXYLTHIOPHENE) THIN FILM FOR HYDRAZINE-SENSITIVE CHEMIRESISTOR. Auburn University. [Link]

-

High-Performance Organic Field-Effect Transistors Based on a Self-Assembled Polar Dielectric Monolayer. ACS Publications. [Link]

-

Organic field effect transistors (OFETs) in environmental sensing and health monitoring: A review. Sensors. [Link]

-

Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. ACS Applied Materials & Interfaces. [Link]

-

Poly(3-hexylthiophene) thin-film transistors with variable polymer dielectrics for transfer-printed flexible electronics. Journal of Applied Physics. [Link]

-

Preprocessing Affords 3D Crystalline Poly(3-hexylthiophene) Structure. ACS Publications. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Organic field effect transistors (OFETs) in environmental sensing and health monitoring: A review | Sensors [sensors.kaust.edu.sa]

- 3. benchchem.com [benchchem.com]

- 4. Solvent dependent ordering of poly(3-dodecylthiophene) in thin films - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: The Strategic Role of 2-Bromo-3-dodecylthiophene in High-Performance Organic Solar Cell Active Layers

Abstract

The monomer 2-Bromo-3-dodecylthiophene is a cornerstone in the synthesis of high-performance donor polymers for organic solar cells (OSCs). Its unique molecular architecture—a polymerizable thiophene core functionalized with a bromine atom and a long alkyl chain—provides polymer chemists with precise control over the electronic and morphological properties of the final active layer. This guide elucidates the critical role of this monomer, detailing how its structural attributes translate into enhanced device performance. We provide an in-depth analysis of the structure-property relationships, field-proven protocols for polymer synthesis and device fabrication, and a discussion of how the dodecyl side chain is instrumental in optimizing the bulk heterojunction (BHJ) morphology, which is paramount for efficient charge generation and extraction.

Introduction: The Molecular Architect's Monomer

Organic photovoltaics (OPVs) represent a promising frontier in solar energy, offering lightweight, flexible, and potentially low-cost solar cells.[1] The heart of an OSC is the active layer, typically a bulk heterojunction (BHJ) blend of an electron-donating polymer and an electron-accepting material.[2] Among the most successful classes of donor polymers are the poly(3-alkylthiophene)s (P3ATs), valued for their excellent optoelectronic properties and processability.[3]

The performance of a P3AT-based solar cell is profoundly dependent on the polymer's molecular characteristics, which are programmed at the monomer level. 2-Bromo-3-dodecylthiophene (Br-3DDT) is a premier monomer for this purpose. Its design is deliberate: the thiophene ring forms the electronically active conjugated backbone, the bromine at the 2-position serves as a reactive handle for controlled polymerization, and the dodecyl (C12) side chain at the 3-position is not merely a solubilizing group but a critical tool for engineering the solid-state morphology of the active layer.[3][4] Understanding the function of each part of this monomer is key to rationally designing superior materials for next-generation OSCs.

The Role of 2-Bromo-3-dodecylthiophene in Polymer Design

The transition from a simple monomer to a high-performance polymer is a journey of controlled chemical reactions and emergent physical properties. The specific structure of Br-3DDT is central to this process.

Monomer Structure and Inherent Properties

The Br-3DDT molecule is engineered for functionality. The bromine atom provides a site for metal-catalyzed cross-coupling reactions, enabling chain-growth polymerization. The dodecyl side chain imparts excellent solubility in common organic solvents like chloroform, chlorobenzene, or 3-methylthiophene, which is essential for solution-based device fabrication techniques such as spin coating and roll-to-roll printing.[4][5] More importantly, this long, flexible chain influences the intermolecular packing of the polymer chains, a critical factor for charge transport.

Caption: Molecular structure and key functional groups of 2-Bromo-3-dodecylthiophene.

Controlling Polymerization and Regioregularity

To create an effective semiconductor, the thiophene units must be linked in a specific, ordered manner. The ideal connection is "head-to-tail" (HT), which promotes a planar backbone, strong π-π stacking, and high charge carrier mobility. Random "head-to-head" (HH) or "tail-to-tail" (TT) couplings introduce kinks in the polymer chain, disrupting conjugation and impeding charge transport.

Grignard Metathesis (GRIM) polymerization is a powerful, field-proven method for synthesizing highly regioregular poly(3-alkylthiophene)s from 2-bromo-3-alkylthiophene monomers.[6] The mechanism proceeds via a chain-growth pathway, allowing for precise control over molecular weight and producing polymers with regioregularity (RR) often exceeding 95%.[7][8] This high degree of order is a direct result of the controlled reaction pathway initiated from the brominated monomer.

Caption: Workflow for Grignard Metathesis (GRIM) polymerization of 2-Bromo-3-dodecylthiophene.

Another important method is Direct Arylation Polymerization (DArP), which offers a more environmentally friendly route by avoiding organometallic reagents.[7] While historically challenging to achieve high regioregularity, recent advances in catalyst design are making DArP an increasingly viable alternative for synthesizing high-quality P3ATs.[7]

Application Notes: P3DDT in the Organic Solar Cell Active Layer

The polymer synthesized from Br-3DDT, poly(3-dodecylthiophene) or P3DDT, serves as the electron donor in the BHJ active layer. Its performance is inextricably linked to the morphology of this layer on the nanoscale.

The Bulk Heterojunction (BHJ) Morphology

The ideal BHJ morphology consists of interpenetrating, bicontinuous domains of the donor (P3DDT) and acceptor materials, with domain sizes on the order of the exciton diffusion length (typically 10-20 nm). This structure provides a large interfacial area for efficient exciton dissociation into free charge carriers (holes and electrons). Subsequently, the separated charges must travel through their respective donor or acceptor domains to be collected at the electrodes.[9]

The dodecyl chains of P3DDT play a pivotal role here. They influence the polymer's miscibility with the acceptor, guiding the phase separation process during film formation.[7] Furthermore, they facilitate the self-assembly of P3DDT chains into ordered, crystalline lamellae. These crystalline domains act as "highways" for charge transport, significantly enhancing hole mobility and reducing charge recombination, a major loss mechanism in OSCs.[9] The choice of solvent, the use of additives, and post-deposition annealing are all critical processing steps used to fine-tune this morphology, but the intrinsic packing behavior imparted by the dodecyl chain is the fundamental enabler.[10][11]

Device Architecture and Performance

A typical OSC device is built on a transparent conducting oxide (TCO) substrate like indium tin oxide (ITO). Layers are added sequentially to facilitate charge transport and blocking, with the P3DDT-based active layer at the core.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. escholarship.org [escholarship.org]

- 4. nbinno.com [nbinno.com]

- 5. 3-Methylthiophene: A Sustainable Solvent for High-Performance Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Polythiophenes as electron donors in organic solar cells - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03154K [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. Achieving over 10 % Efficiency in Poly(3-hexylthiophene)-Based Organic Solar Cells via Solid Additives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Comprehensive Characterization of Poly(3-dodecylthiophene) Polymers

Foreword for the Advanced Researcher

Poly(3-dodecylthiophene), or P3DDT, stands as a cornerstone material in the field of organic electronics. Its advantageous solubility, processability, and semiconducting properties have positioned it as a leading candidate for applications ranging from organic photovoltaics (OPVs) and field-effect transistors (OFETs) to sensors and bioelectronic devices. The ultimate performance of these devices is not merely a function of the polymer's existence but is intrinsically governed by a hierarchy of its structural and physical properties. The molecular weight, the precision of its monomeric arrangement (regioregularity), the packing of its chains in the solid state, and its thermal and electrical characteristics are all intertwined parameters that dictate the final device efficacy.

This document serves as a detailed guide for the multifaceted characterization of P3DDT. It is designed for researchers, materials scientists, and professionals in drug development who seek not just to measure, but to fundamentally understand the properties of their P3DDT materials. We move beyond rote procedural listings to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and insightful data.

I. Structural Elucidation: From Monomer to Macromolecule

The foundational characteristics of a P3DDT polymer are its chemical structure, regioregularity, and molecular weight distribution. These parameters are the primary determinants of the material's processability and its potential for self-assembly into the ordered structures required for efficient charge transport.

A. Unveiling the Chemical Structure and Regioregularity by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical identity of the polymer and, crucially, for quantifying its regioregularity. For poly(3-alkylthiophene)s, the monomer units can couple in a head-to-tail (HT), head-to-head (HH), or tail-to-tail (TT) fashion. A high degree of HT coupling leads to a more planar backbone, which in turn facilitates stronger π-π stacking and improved charge carrier mobility. The ¹H NMR spectrum provides distinct signals for the aromatic protons, the splitting patterns and chemical shifts of which are sensitive to the coupling orientation of adjacent thiophene rings.

Protocol for ¹H NMR Analysis of P3DDT:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the P3DDT polymer.

-

Dissolve the polymer in approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure complete dissolution, which may be aided by gentle warming or sonication.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumental Parameters (500 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons.

-

Spectral Width: 0-10 ppm.

-

-

Data Analysis and Regioregularity Calculation:

-

Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.

-

Identify the aromatic proton signal, which typically appears as a singlet around 6.9-7.0 ppm for HT-coupled units.[1]

-

The key region for determining regioregularity is the α-methylene protons of the dodecyl side chain, which are directly attached to the thiophene ring.

-

For HT-HT couplings, this signal appears as a triplet at approximately 2.8 ppm.

-

Other couplings (HT-HH, TT-HT, TT-TT) give rise to signals in the 2.5-2.7 ppm region.

-

-

Calculation: The percentage of head-to-tail coupling (%HT) can be calculated by integrating the area of the α-methylene proton signal corresponding to HT linkages and dividing it by the total integrated area of all α-methylene proton signals.

%HT = [Integral(2.8 ppm) / (Integral(2.8 ppm) + Integral(2.5-2.7 ppm))] * 100

-

B. Determining Molecular Weight and Polydispersity with Gel Permeation Chromatography (GPC)

Principle: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a liquid chromatographic technique that separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules. By calibrating the system with polymer standards of known molecular weight, the molecular weight distribution of a P3DDT sample can be determined. Key parameters obtained are the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. A PDI close to 1 indicates a narrow distribution.[2]

Protocol for GPC Analysis of P3DDT:

-

Sample and Mobile Phase Preparation:

-

Prepare a stock solution of the P3DDT polymer in HPLC-grade chloroform at a concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

-

Use HPLC-grade chloroform as the mobile phase.

-

-

Instrumental Parameters:

-

GPC System: An Agilent 1260 Infinity GPC/SEC System or equivalent.

-

Columns: A set of two or three GPC columns with a range of pore sizes suitable for separating polymers in the expected molecular weight range of P3DDT (e.g., 10³ to 10⁶ g/mol ).

-

Mobile Phase: Chloroform.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detector: Refractive Index (RI) detector.

-

Injection Volume: 50-100 µL.

-

-

Calibration and Data Analysis:

-

Generate a calibration curve using a series of narrow-polydispersity polystyrene standards.

-

Inject the prepared P3DDT sample and record the chromatogram.

-

The molecular weight averages (Mn, Mw) and PDI are calculated by the GPC software based on the retention time of the polymer peak and the calibration curve. It is important to note that these values are relative to polystyrene standards.

-

| Parameter | Typical Value Range | Significance |

| Number-Average Molecular Weight (Mn) | 10 - 100 kDa | Influences solubility and film-forming properties. |

| Weight-Average Molecular Weight (Mw) | 20 - 200 kDa | Correlates with mechanical properties and melt viscosity. |

| Polydispersity Index (PDI) | 1.5 - 2.5 | A smaller PDI indicates a more uniform polymer batch.[2] |

II. Optical Properties: Probing the Electronic Structure

The optical properties of P3DDT are a direct consequence of its conjugated π-electron system. UV-Vis absorption and photoluminescence spectroscopy are powerful techniques to probe the electronic transitions in the polymer, both in its isolated state in solution and in its aggregated state in thin films.

A. UV-Visible (UV-Vis) Absorption Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of light by a sample as a function of wavelength. For conjugated polymers like P3DDT, the primary absorption band in the visible region corresponds to the π-π* electronic transition of the conjugated backbone. The position and shape of this absorption peak are highly sensitive to the conformation of the polymer chains and the degree of intermolecular interaction. In dilute solutions, the polymer chains are typically in a coiled conformation, leading to a single, broad absorption peak. In the solid state (thin films), the chains can adopt a more planar conformation and form ordered aggregates, resulting in a red-shift of the absorption maximum and the appearance of vibronic shoulders at lower energies.[3][4] This red-shift is a key indicator of enhanced interchain interactions, which are beneficial for charge transport.[5]

Protocol for UV-Vis Analysis of P3DDT:

-

Solution-State Analysis:

-

Prepare a dilute solution of P3DDT in a good solvent like chloroform (e.g., 0.01 mg/mL).

-

Use a quartz cuvette with a 1 cm path length.

-

Record the absorption spectrum over a wavelength range of 300-800 nm, using the pure solvent as a reference.

-

-

Thin-Film Analysis:

-

Prepare a thin film of P3DDT on a transparent substrate (e.g., quartz or glass slide) by spin-coating or drop-casting from a solution (e.g., 10 mg/mL in chloroform).

-

Record the absorption spectrum over the same wavelength range, using a blank substrate as a reference.

-

Expected Observations:

| Sample Form | Typical λ_max | Interpretation |

| Solution (Chloroform) | ~450 nm[3] | Corresponds to the π-π* transition of individual, coiled polymer chains. |

| Thin Film | ~520 nm, with shoulders at ~550 nm and ~600 nm[4][6] | The red-shift and vibronic structure indicate chain planarization and intermolecular π-stacking in the solid state. |

III. Thermal Properties: Stability and Phase Transitions

The thermal behavior of P3DDT is critical for understanding its processing window and the long-term stability of devices. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques for this purpose.

A. Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability of the polymer and the temperature at which it begins to decompose. For P3DDT, this is important for defining the upper temperature limit for processing and device operation.

Protocol for TGA of P3DDT:

-

Sample Preparation: Place 5-10 mg of the P3DDT sample in a TGA pan (e.g., alumina or platinum).

-

Instrumental Parameters:

-

Atmosphere: Nitrogen or air, with a purge rate of 20-50 mL/min.

-

Temperature Program: Heat from room temperature to 600 °C at a rate of 10 °C/min.

-

-

Data Analysis: The TGA thermogram plots mass percentage versus temperature. The onset of decomposition is typically defined as the temperature at which a 5% weight loss is observed.

Expected Results: P3DDT generally exhibits good thermal stability, with decomposition onset temperatures typically above 250 °C in a nitrogen atmosphere.[7]

B. Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as the glass transition (Tg), crystallization (Tc), and melting (Tm). For semi-crystalline polymers like P3DDT, the melting endotherm provides information about the crystalline domains within the material. The degree of crystallinity can also be estimated from the enthalpy of melting.

Protocol for DSC of P3DDT:

-

Sample Preparation: Seal 3-5 mg of the P3DDT sample in a hermetic aluminum DSC pan.

-

Instrumental Parameters:

-

Atmosphere: Nitrogen purge (20-50 mL/min).

-

Temperature Program:

-

Heat from room temperature to 200 °C at 10 °C/min (1st heating scan).

-

Cool from 200 °C to room temperature at 10 °C/min.

-

Heat from room temperature to 200 °C at 10 °C/min (2nd heating scan).

-

-

-

Data Analysis: The first heating scan reveals the thermal history of the "as-is" material. The second heating scan, after controlled cooling, provides information on the intrinsic thermal properties of the polymer. The melting temperature (Tm) is identified as the peak of the endothermic melting transition.

Expected Results: The DSC thermogram of P3DDT may show a broad endothermic peak corresponding to the melting of the polymer crystallites. The exact melting temperature can be influenced by the polymer's molecular weight and regioregularity.

IV. Solid-State Structure and Morphology

The arrangement of polymer chains in the solid state, or morphology, is a critical factor influencing the electrical properties of P3DDT thin films. Techniques such as Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) provide complementary information on the surface topography and crystalline structure.

A. Atomic Force Microscopy (AFM)

Principle: AFM is a high-resolution scanning probe microscopy technique that provides topographical images of a surface with nanoscale resolution. In tapping mode, a sharp tip oscillates at its resonant frequency and lightly "taps" the surface as it scans. Changes in the oscillation amplitude due to tip-surface interactions are used to construct a topographical map. AFM is invaluable for visualizing the surface morphology of P3DDT thin films, including features like grain boundaries, fibrillar structures, and surface roughness.[8][9]

Protocol for AFM of P3DDT Thin Films:

-

Sample Preparation: Prepare a thin film of P3DDT on a smooth substrate (e.g., silicon wafer or glass) by spin-coating.

-

Imaging Parameters:

-

Mode: Tapping mode.

-

Cantilever: A silicon cantilever with a sharp tip.

-

Scan Size: Varies from 500 nm x 500 nm to 10 µm x 10 µm to visualize features at different length scales.

-

Scan Rate: 0.5-1 Hz.

-

-

Image Analysis: The AFM software is used to analyze the surface roughness (e.g., root-mean-square roughness) and to visualize the morphological features.

B. X-ray Diffraction (XRD)

Principle: XRD is a powerful technique for investigating the crystalline structure of materials. When a beam of X-rays interacts with a crystalline sample, it is diffracted in specific directions according to Bragg's Law. The resulting diffraction pattern provides information about the crystal structure, including the spacing between crystal planes (d-spacing) and the orientation of the crystallites. For P3DDT thin films, XRD can reveal the presence of ordered, lamellar structures arising from the stacking of the polymer backbones.

Protocol for XRD of P3DDT Thin Films:

-

Sample Preparation: Prepare a thin film of P3DDT on a suitable substrate (e.g., glass or silicon).

-

Instrumental Parameters:

-

X-ray Source: Typically Cu Kα radiation (λ = 1.54 Å).

-

Geometry: Grazing incidence X-ray diffraction (GIXD) is often preferred for thin films to enhance the signal from the film and reduce the background from the substrate.

-

2θ Range: 2° to 30°.

-

-

Data Analysis: The diffraction pattern will show peaks at specific 2θ angles. The d-spacing can be calculated using Bragg's Law (nλ = 2dsinθ). For regioregular P3ATs, a prominent peak is often observed at a low 2θ angle, corresponding to the (100) reflection, which represents the interlayer spacing between the polymer backbones.

V. Electrical Characterization

The primary function of P3DDT in many applications is to conduct electrical charge. Therefore, the direct measurement of its electrical conductivity is a crucial characterization step.

A. Four-Point Probe Method for Conductivity Measurement

Principle: The four-point probe method is a standard technique for measuring the sheet resistance, and subsequently the conductivity, of thin films. It uses four equally spaced, co-linear probes. A constant current is passed through the two outer probes, and the voltage is measured across the two inner probes. This configuration minimizes the influence of contact resistance on the measurement, leading to a more accurate determination of the material's intrinsic electrical properties.

Protocol for Four-Point Probe Measurement of P3DDT Thin Films:

-

Sample Preparation: Deposit a thin film of P3DDT onto an insulating substrate (e.g., glass).

-

Measurement Procedure:

-

Gently place the four-point probe head onto the surface of the P3DDT film.

-

Apply a known DC current (I) through the outer probes.

-

Measure the voltage (V) across the inner probes.

-

-

Conductivity Calculation:

-

First, calculate the sheet resistance (Rs) using the formula: Rs = (π / ln(2)) * (V / I) for a thin film with dimensions much larger than the probe spacing.

-

Measure the thickness (t) of the thin film using a profilometer.

-

The electrical conductivity (σ) is the reciprocal of the resistivity (ρ), which is calculated as: ρ = Rs * t. Therefore, σ = 1 / (Rs * t).

-

Typical Values: The electrical conductivity of undoped P3DDT thin films can range from approximately 1 to 1.5 S/m.[10]

VI. Concluding Remarks

The comprehensive characterization of poly(3-dodecylthiophene) is a multi-faceted endeavor that requires the application of a suite of complementary analytical techniques. By systematically investigating the structural, optical, thermal, and electrical properties of P3DDT, researchers can gain a deep understanding of the structure-property relationships that govern its performance in various applications. The protocols and insights provided in this guide are intended to empower researchers to generate high-quality, reliable data, thereby accelerating the development of next-generation organic electronic devices.

VII. References

-

Lo, S.-C., & McCullough, R. D. (2004). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules, 37(15), 5315–5324. [Link]

-

De, S., Ghosh, S., & Sanyal, M. K. (2017). Structures of spin-coated and annealed monolayer and multilayer poly(3-dodecylthiophene) thin films. Soft Matter, 13(2), 3724–3732. [Link]

-

ResearchGate. (n.d.). Chemical structures of regioregular poly(3-dodecylthiophene) P3DDT. [Link]

-

Doubina, V., et al. (2015). Molecular Weight Determination by Counting Molecules. The Journal of Physical Chemistry Letters, 6(5), 872–876. [Link]

-

ResearchGate. (n.d.). UV‐Vis spectra for P3DDT films with one and two electropolymerization.... [Link]

-

ResearchGate. (n.d.). Thermal decomposition profiles obtained by TGA of (a) poly(TPA-bith).... [Link]

-

ResearchGate. (n.d.). Atomic force microscopy (AFM) phase images of 100 nm thick films.... [Link]

-

Dolca, C., et al. (2023). Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Ethylene Succinate)/Hemp Fiber Composites. Polymers, 15(11), 2465. [Link]

-

Agilent Technologies. (n.d.). Polymer Molecular Weight Distribution and Definitions of MW Averages. [Link]

-

De, S., et al. (2017). Structures of spin-coated and annealed monolayer and multilayer poly(3-dodecylthiophene) thin films. Soft Matter, 13, 3724-3732. [Link]

-

ResearchGate. (n.d.). The Effect of Heat Treatment Substrate on the Electrical Properties of Poly (3-Dodecylthiophene) Thin Film with Natural Dye as a Solar Cell. [Link]

-

De, S., et al. (2015). Solvent dependent ordering of poly(3-dodecylthiophene) in thin films. Soft Matter, 11, 3724-3732. [Link]

-

Brinkmann, M., & Rannou, P. (2010). Structural Model of Regioregular Poly(3-hexylthiophene) Obtained by Electron Diffraction Analysis. Macromolecules, 43(10), 4535–4544. [Link]

-

Schick, C. (2019). Crystallization of Polymers Investigated by Temperature-Modulated DSC. Polymers, 11(5), 894. [Link]

-

Geng, Y., et al. (2011). Synthesis and characterizations of regioregular poly(3-alkylthiophene) with alternating dodecyl/1H,1H,2H,2H-perfluorooctyl side chains. Macromolecular Rapid Communications, 32(18), 1478-1483. [Link]

-

TA Instruments. (n.d.). Estimation of Polymer Lifetime by TGA Decomposition Kinetics. [Link]

-

Simões, F. C., et al. (2021). Optical and Electrical Characterization of Poly(3-Decylthiophene) Thin Films: Chloroform Sensor. Materials Research, 24. [Link]

-

Heriot, S. Y., & Jones, R. A. L. (2005). Controlling the Morphology of Spin coated Polymer Blend Films. White Rose eTheses Online. [Link]

-

ResearchGate. (n.d.). Molecular weights and polydispersity index obtained from GPC measurements. [Link]

-